2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a piperazine ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-5-chloromethylpyridine and N-ethylpiperazine.
Reaction Conditions: The reaction is carried out in a solvent such as tap water at a temperature of 60-70°C for 2 hours.
Product Isolation: The product is isolated by separating the aqueous phase and drying it to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethylpiperazin-1-yl)propan-1-amine
- 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
Uniqueness
2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile is unique due to its combination of piperazine, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions and applications that may not be possible with simpler compounds.
Properties
IUPAC Name |
2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-24-13-15-25(16-14-24)10-3-4-17-27-20-7-11-26(12-8-20)21-19(18-22)6-5-9-23-21/h5-6,9,20H,2,7-8,10-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOGOWHZIQUUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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